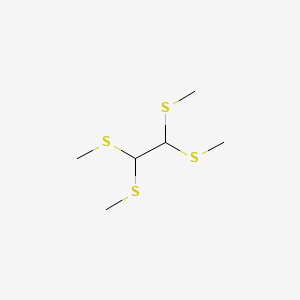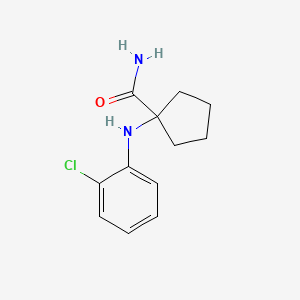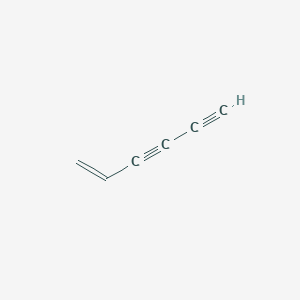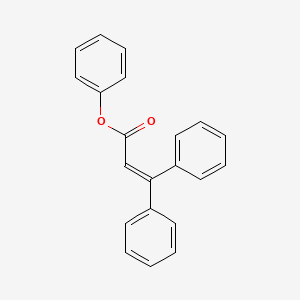![molecular formula C18H18S2 B14735208 1,1'-[Buta-1,3-diene-1,4-diylbis(sulfanediylmethylene)]dibenzene CAS No. 4816-68-6](/img/structure/B14735208.png)
1,1'-[Buta-1,3-diene-1,4-diylbis(sulfanediylmethylene)]dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Buta-1,3-diene-1,4-diylbis(sulfanediylmethylene)]dibenzene is an organic compound with the molecular formula C16H14S2 It is a derivative of butadiene and benzene, featuring sulfur atoms in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Buta-1,3-diene-1,4-diylbis(sulfanediylmethylene)]dibenzene typically involves the reaction of butadiene with benzene derivatives in the presence of sulfur-containing reagents. One common method is the reaction of 1,4-diphenylbutadiene with sulfur dichloride (SCl2) under controlled conditions to introduce the sulfur atoms into the molecule .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific reaction temperatures and pressures are crucial in the industrial synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[Buta-1,3-diene-1,4-diylbis(sulfanediylmethylene)]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The compound can undergo substitution reactions where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Halogenated derivatives and other substituted products.
Applications De Recherche Scientifique
1,1’-[Buta-1,3-diene-1,4-diylbis(sulfanediylmethylene)]dibenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1’-[Buta-1,3-diene-1,4-diylbis(sulfanediylmethylene)]dibenzene involves its interaction with molecular targets such as enzymes and receptors. The sulfur atoms in the compound can form bonds with various biological molecules, influencing their activity and function. The pathways involved may include oxidative stress responses and modulation of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diphenylbutadiene: A structurally similar compound without sulfur atoms.
1,1’-Buta-1,3-diyne-1,4-diylbis(4-methylbenzene): Another derivative of butadiene and benzene with different substituents.
(Z,Z)-1,4-Diphenyl-1,3-butadiene: A geometric isomer of 1,4-diphenylbutadiene.
Uniqueness
1,1’-[Buta-1,3-diene-1,4-diylbis(sulfanediylmethylene)]dibenzene is unique due to the presence of sulfur atoms, which impart distinct chemical properties and reactivity compared to its non-sulfur-containing analogs. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
4816-68-6 |
|---|---|
Formule moléculaire |
C18H18S2 |
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
4-benzylsulfanylbuta-1,3-dienylsulfanylmethylbenzene |
InChI |
InChI=1S/C18H18S2/c1-3-9-17(10-4-1)15-19-13-7-8-14-20-16-18-11-5-2-6-12-18/h1-14H,15-16H2 |
Clé InChI |
YXAZQXYPLXRAIM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC=CC=CSCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


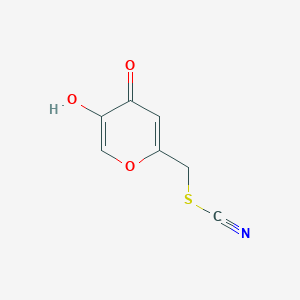
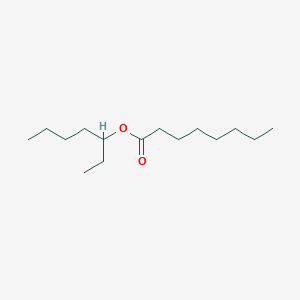
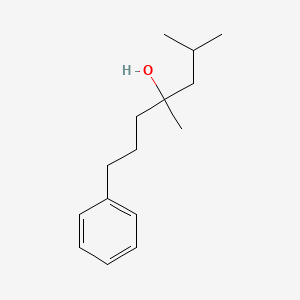
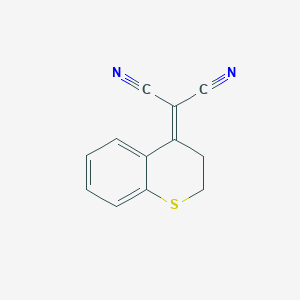
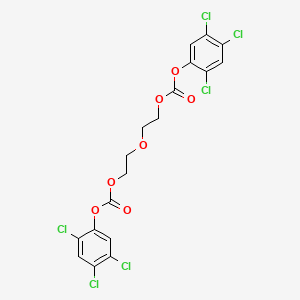
![1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione](/img/structure/B14735162.png)
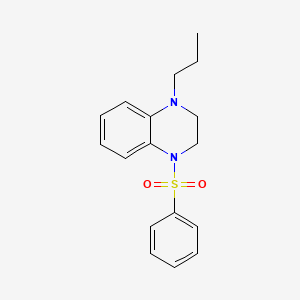
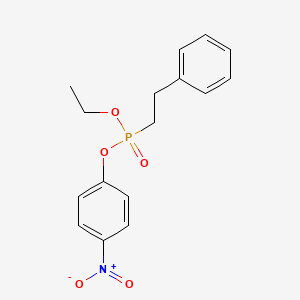
![2-[(E)-1-carboxy-1-phenylhex-1-en-2-yl]benzoic acid](/img/structure/B14735193.png)

